3-AMINOPYRIDINE-D6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Aminopyridine derivatives involves a variety of chemical reactions. For example, 3-Aminopyridine 1,N6-ethenoadenine dinucleotide phosphate, a fluorescent reagent for NADP-requiring enzymes, was synthesized from 3-aminopyridine adenine dinucleotide phosphate by reacting with chloroacetaldehyde, followed by purification through ion-exchange chromatography and a desalting process (Anderson & Anderson, 1983). Additionally, the synthesis, crystal structure, and solution conformation of 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, a model for the central chelation unit of streptonigrin, highlight the intricate process of creating complex molecules with specific functions (Long et al., 1995).

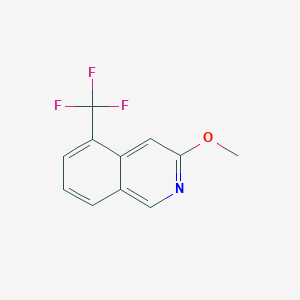

Molecular Structure Analysis

The molecular structure of 3-Aminopyridine-D6 and its derivatives has been extensively analyzed through various techniques. Single crystal X-ray diffraction (SC-XRD) analysis has provided insights into the molecular structure aspects of these compounds, demonstrating how 3-Aminopyridine acts as a bridged ligand in coordination polymers (Soliman & Elsilk, 2017).

Chemical Reactions and Properties

3-Aminopyridine-D6 is involved in numerous chemical reactions, highlighting its versatility. For instance, its reactivity has been explored in the synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group, showcasing its potential in creating diverse chemical structures with varied substituents (Teague, 2008).

Physical Properties Analysis

The physical properties of 3-Aminopyridine-D6 derivatives have been studied through various techniques. Vibrational spectroscopy, including FTIR and Raman, alongside density functional methods, have been used to analyze the molecular and vibrational spectra of related compounds, providing a comprehensive understanding of their physical characteristics (Kandasamy & Velraj, 2012).

Chemical Properties Analysis

The chemical properties of 3-Aminopyridine-D6 and its derivatives, such as reactivity and complexation capabilities, have been a subject of research. For example, the synthesis, properties, and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine demonstrate the compound's ability to coordinate with metals, hinting at its potential application in creating metal-organic frameworks and complexes for various purposes (Long et al., 1993).

科学的研究の応用

Inhibitor in Preclinical Tumor Models

3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) is noted for its potency as a ribonucleotide reductase inhibitor, demonstrating activity in preclinical tumor model systems. The pharmacokinetics of 3-AP, administered via a 96-hour intravenous infusion, were explored in a Phase I trial involving patients with advanced cancer. The study concluded that 3-AP is safe and well-tolerated at specific doses, marking its significance for further Phase II trials in the context of cancer treatment (Wadler et al., 2004).

Self-association and Solvation Modeling

The self-association behaviors of 2-aminopyridine and 3-aminopyridine were studied using nuclear magnetic resonance spectroscopy and ab initio computational methods. The study offered insights into the dimer structures significant in these self-association processes, which can be pivotal for understanding molecular interactions and designing novel compounds in scientific research (Boyd et al., 2004).

Safety And Hazards

3-Aminopyridine is toxic if swallowed, in contact with skin, or if inhaled8. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure8.

将来の方向性

Research on 3-Aminopyridine is ongoing, with recent studies focusing on its use in the synthesis of new biologically active substances5 and its role in the synthesis of metal complexes9. These studies highlight the potential of 3-Aminopyridine in various fields, including medicinal chemistry and materials science.

特性

CAS番号 |

1219805-61-4 |

|---|---|

製品名 |

3-AMINOPYRIDINE-D6 |

分子式 |

C5D6N2 |

分子量 |

100.15 |

同義語 |

3-AMINOPYRIDINE-D6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)